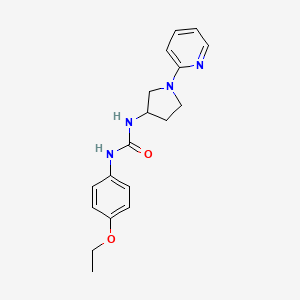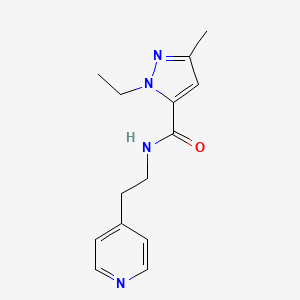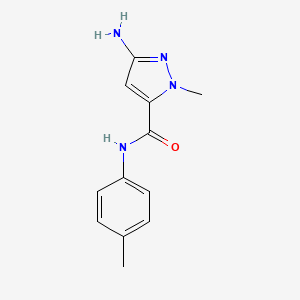
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as "AMPAKINE CX-546," is a chemical compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to a class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
AMPAKINE CX-546 acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the brain and are critical for learning and memory. By enhancing the activity of these receptors, AMPAKINE CX-546 can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPAKINE CX-546 include increased synaptic plasticity, enhanced long-term potentiation, and improved memory and learning. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is critical for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPAKINE CX-546 in lab experiments is its ability to improve cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation is that the effects of AMPAKINE CX-546 may not translate directly to humans, and further clinical trials are needed to determine its safety and efficacy in humans.
Orientations Futures
The future directions for research on AMPAKINE CX-546 include further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the use of AMPAKINE CX-546 in combination with other cognitive enhancers to further improve cognitive function.
Méthodes De Synthèse
The synthesis of AMPAKINE CX-546 involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with methyl iodide to form 4-methylphenylhydrazine ethyl 2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with 3-amino-5-carboxamido-1-methylpyrazole to form 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
AMPAKINE CX-546 has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models and has shown promise in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
5-amino-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-9(6-4-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQNGCDPXHRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
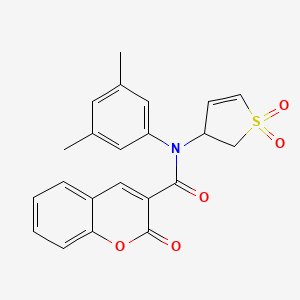
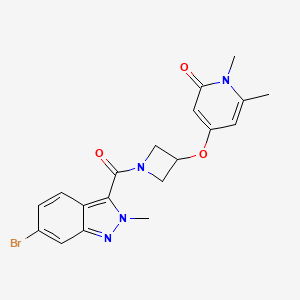
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)

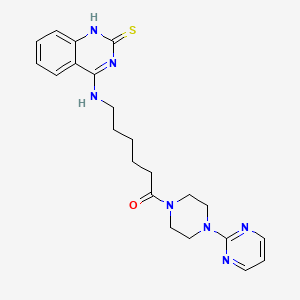
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
